
2-piperidin-1-ylethyl 2-methylprop-2-enoate
Descripción general
Descripción
2-piperidin-1-ylethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C₁₁H₁₉NO₂. It is a derivative of methacrylic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-piperidinoethyl group. This compound is known for its applications in various fields, including polymer chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-piperidin-1-ylethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 2-piperidinoethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of methacrylic acid 2-piperidinoethyl ester often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-piperidin-1-ylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-piperidin-1-ylethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, including polymethacrylates, which are used in coatings, adhesives, and medical devices.
Pharmaceuticals: The compound is explored for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Biotechnology: It is used in the development of biosensors and other diagnostic tools.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of methacrylic acid 2-piperidinoethyl ester involves its ability to undergo polymerization reactions, forming long chains of repeating units. These polymers can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Methacrylic acid methyl ester: Similar in structure but with a methyl group instead of a 2-piperidinoethyl group.
Methacrylic acid ethyl ester: Contains an ethyl group in place of the 2-piperidinoethyl group.
Methacrylic acid butyl ester: Features a butyl group instead of the 2-piperidinoethyl group.
Uniqueness
2-piperidin-1-ylethyl 2-methylprop-2-enoate is unique due to the presence of the piperidine ring, which imparts specific chemical properties such as increased steric hindrance and potential for hydrogen bonding. These properties make it particularly useful in applications requiring specific interactions with biological molecules or enhanced stability under various conditions .
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO2/c1-10(2)11(13)14-9-8-12-6-4-3-5-7-12/h1,3-9H2,2H3 |
Clave InChI |
GMTJKMKNOIUGPG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCN1CCCCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Hydroxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8783688.png)
![N-((4aR,6S,8aR)-8a-(4-Aminothiazol-2-yl)-6-methyl-4,4a,5,6,8,8a-hexahydropyrano[3,4-d][1,3]thiazin-2-yl)benzamide](/img/structure/B8783695.png)
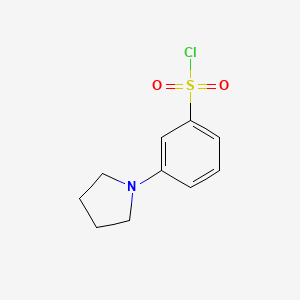
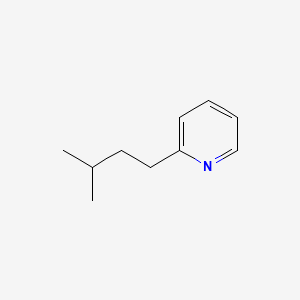
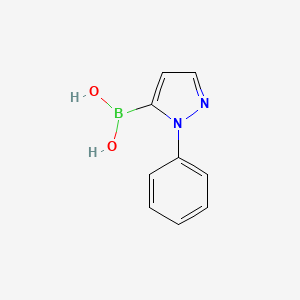

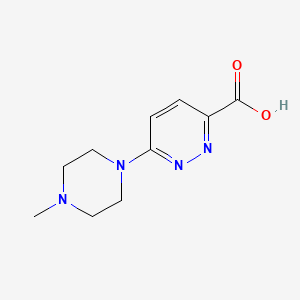
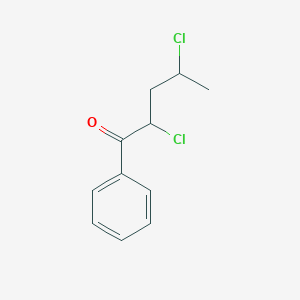
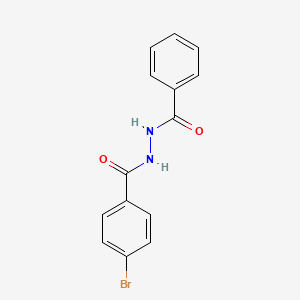
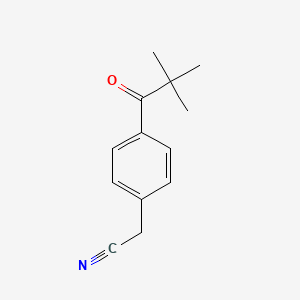
![Methyl benzo[d]isothiazole-5-carboxylate](/img/structure/B8783753.png)
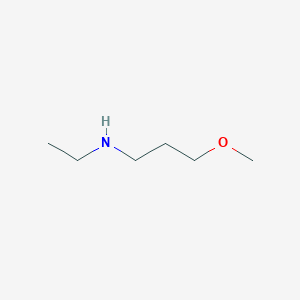
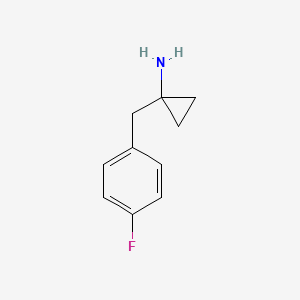
![5-(4-Aminophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8783785.png)
